molecular formula C10H14BF4N3O B15181399 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate CAS No. 69756-31-6

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate

Cat. No.: B15181399
CAS No.: 69756-31-6
M. Wt: 279.04 g/mol
InChI Key: XLIWXKNHNMEGCP-UHFFFAOYSA-N
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Description

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is a diazonium salt commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in the preparation of azo dyes and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)aniline. The process generally follows these steps:

    Diazotization Reaction: The primary amine group of 4-(Ethyl(2-hydroxyethyl)amino)aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C).

    Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate the stable diazonium tetrafluoroborate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition of the diazonium compound.

Chemical Reactions Analysis

Types of Reactions

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.

    Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at room temperature.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate (NaOAc).

    Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used under mild conditions.

Major Products

    Substituted Aromatic Compounds: Products include halogenated benzenes, phenols, and nitriles.

    Azo Compounds: These are brightly colored compounds used in dyeing textiles and other materials.

    Aniline Derivatives: Formed through reduction, these compounds are useful intermediates in organic synthesis.

Scientific Research Applications

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.

    Industry: The compound is crucial in the production of azo dyes, which are used in textiles, food coloring, and cosmetics.

Mechanism of Action

The primary mechanism of action for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, allowing it to participate in substitution and coupling reactions. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, making it useful for labeling and probing studies.

Comparison with Similar Compounds

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is unique due to its stability and reactivity. Similar compounds include:

    4-(Methylamino)benzenediazonium tetrafluoroborate: Less stable and less reactive.

    4-(Dimethylamino)benzenediazonium tetrafluoroborate: More stable but less reactive in coupling reactions.

    4-(Phenylamino)benzenediazonium tetrafluoroborate: Similar stability but different reactivity profile.

These comparisons highlight the unique balance of stability and reactivity that makes this compound particularly valuable in various applications.

Properties

CAS No.

69756-31-6

Molecular Formula

C10H14BF4N3O

Molecular Weight

279.04 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C10H14N3O.BF4/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;2-1(3,4)5/h3-6,14H,2,7-8H2,1H3;/q+1;-1

InChI Key

XLIWXKNHNMEGCP-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCN(CCO)C1=CC=C(C=C1)[N+]#N

Origin of Product

United States

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